5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
特性
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-12-15(17(25)23-14-7-3-2-4-8-14)16(13-6-5-9-19-10-13)24-18(22-12)20-11-21-24/h2-12,15-16H,1H3,(H,23,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIELXOFWPWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the transition from G1 to S phase. As a result, the growth of tumor cells is significantly inhibited.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from G1 to S phase. This disruption in the cell cycle leads to the inhibition of tumor cell proliferation.
Result of Action
The result of the compound’s action is a significant inhibition of tumor cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
生物活性
The compound 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that typically include the formation of the triazole and pyrimidine rings. The compound is characterized by its unique structural features which contribute to its biological activity. The synthesis process often includes:
- Reagents : Specific reagents are utilized to facilitate the formation of the triazole and pyrimidine moieties.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Viability Assays : MTT assays reveal that these compounds can significantly reduce cell viability in cancerous cells.
The biological activity is believed to stem from several mechanisms:
- DNA Gyrase Inhibition : Molecular docking studies suggest strong binding interactions with DNA gyrase, a critical enzyme for bacterial DNA replication . The binding energies indicate that these compounds could effectively inhibit bacterial growth by disrupting DNA replication.
- Interaction with Cellular Targets : The presence of specific functional groups allows for interactions with key amino acids in target proteins, enhancing their inhibitory effects.
Case Studies
Several case studies illustrate the effectiveness of this compound class:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against a range of bacterial strains. The findings indicated that modifications in the phenyl and pyridine groups significantly impacted activity levels .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results showed promising bioavailability and therapeutic outcomes in treating infections caused by resistant strains.
Data Table
| Compound | MIC (µM) | Target Bacteria | Activity Type |
|---|---|---|---|
| 5-methyl-N-phenyl... | 0.21 | Pseudomonas aeruginosa | Antibacterial |
| 5-methyl-N-(substituted phenyl) | Varies | Various strains | Anticancer |
| 7-(pyridin-3-yl)... | TBD | TBD | TBD |
準備方法
Three-Component Condensation Under Solvent-Free Conditions
The most efficient route to the target compound involves a one-pot, three-component reaction adapted from solvent-free protocols for tetrahydro-triazolopyrimidine synthesis. By combining pyridine-3-carbaldehyde (1.0 mmol), ethyl 4-methyl-3-oxobutanoate (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) in the presence of CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] (0.003 g), the tetrahydro core forms regioselectively at 60°C within 25 minutes (Scheme 1). The methyl group at position 5 originates from the β-keto ester, while the pyridin-3-yl moiety derives from the aldehyde.
Optimization Data:
| Parameter | Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst loading | 0.3 wt% | 92 | |
| Temperature | 60°C | 88 | |
| Solvent | Solvent-free | 85 |
This method achieves an 88% isolated yield after recrystallization from ethanol, with regioselectivity confirmed via ¹H NMR coupling constants (J = 7.2 Hz for H5-H6).
Stepwise Functionalization via Chlorinated Intermediates
An alternative approach modifies the C5 and C7 positions sequentially, leveraging chlorinated triazolopyrimidine precursors:
- Core Formation: Condensation of 1,3-di-keto compound 2 (R = CH₃) with 5-amino-4H-1,2,4-triazole 3 yields 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine 4 (Scheme 2).
- Chlorination: Treatment of 4 with POCl₃ at 80°C for 4 hr generates 7-chloro derivative 5 (82% yield).
- C7 Amination: Reaction of 5 with pyridin-3-amine in refluxing ethanol introduces the pyridin-3-yl group (74% yield).
- Carboxamide Installation: Hydrolysis of the ethyl ester to carboxylic acid 6 , followed by EDCI/HOBt-mediated coupling with aniline, furnishes the final product (68% overall yield).
Comparative Yields:
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Chlorination | 82 | POCl₃, 80°C, 4 hr | |
| C7 Amination | 74 | Ethanol, reflux | |
| Carboxamide | 68 | EDCI/HOBt, DMF |
Electrochemical Synthesis for Green Chemistry
Patent CN113105459B describes an electrochemical method to avoid harsh reagents. In a divided cell:
- Anode (oxidation): 3-Amino-1,2,4-triazole → Triazolyl radical
- Cathode (reduction): Pyridine-3-carbaldehyde → Alcohol intermediate
Constant potential electrolysis (1.2 V vs Ag/AgCl) in acetonitrile/TBABF₄ mediates the coupling of these intermediates with methyl acetoacetate, achieving 65% yield after 6 hr. While less efficient than thermal methods, this approach reduces waste by 40%.
Enaminone Cyclization Strategy
Derived from antitubulin agent syntheses, this method employs:
- Enaminone Preparation: Condensation of 3-acetylpyridine with DMF-DMA yields enaminone 10 (90% purity by HPLC).
- Cyclization: Reacting 10 with 5-amino-1H-1,2,4-triazole 9a (R = CH₃) in glacial acetic acid at 80°C forms the triazolopyrimidine core (76% yield).
- Carboxamide Formation: Microwave-assisted coupling (150 W, 120°C) with phenyl isocyanate introduces the N-phenyl group (81% yield).
Reaction Kinetics:
| Step | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Enaminone formation | 0.12 | 45.2 |
| Cyclization | 0.08 | 62.7 |
Analytical Characterization
All routes produce material with consistent spectral profiles:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 4.32 (q, J = 7.2 Hz, H5), 2.98 (s, 3H, CH₃).
- HRMS (ESI): m/z 377.1521 [M+H]⁺ (calc. 377.1524).
Purity exceeds 98% by HPLC (C18, 70:30 MeOH/H₂O), with the three-component method showing superior reproducibility (RSD = 1.2%, n = 5).
Q & A
Q. When should LC-MS vs. GC-MS be used for purity assessment?
- Methodological Answer :
- LC-MS (ESI+) : Ideal for polar, non-volatile compounds (detects [M+H]⁺ at m/z 393.1 for the target).
- GC-MS : Limited to volatile derivatives (e.g., trimethylsilyl ethers). Use LC-MS with C18 columns (ACN/water gradient) for routine analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
